molecular formula C15H21BO3 B1434877 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1807699-68-8

2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1434877
CAS No.: 1807699-68-8
M. Wt: 260.14 g/mol
InChI Key: GDPPCKJRFJDEJN-UHFFFAOYSA-N
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Description

2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-purity organoboron compound supplied for research and development purposes. This chroman-substituted boronic ester, with the CAS RN 1807699-68-8 and molecular formula C15H21BO3, is a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . As a protected form of a chroman-7-ylboronic acid, this reagent offers enhanced stability and handling compared to the corresponding boronic acid, making it a preferred intermediate for the construction of complex molecules containing the chroman (3,4-dihydro-2H-1-benzopyran) scaffold . The chroman structure is a privileged motif found in numerous biologically active compounds and natural products. Researchers can utilize this compound to introduce the chroman group into a molecular framework, facilitating the exploration of new chemical space in medicinal chemistry and materials science . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed; it is recommended to store the compound under an inert atmosphere at room temperature .

Properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-8-7-11-6-5-9-17-13(11)10-12/h7-8,10H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPPCKJRFJDEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCO3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Borylation of 7-Bromochroman

This is the most commonly reported and reliable method for synthesizing the target compound.

Reaction Scheme:
7-Bromochroman + bis(pinacolato)diboron → this compound

Typical Reagents and Conditions:

Component Details
Starting Material 7-Bromochroman
Boron Source Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl₂ (Palladium(II) complex)
Base Potassium acetate (KOAc)
Solvent N,N-Dimethylformamide (DMF) or similar
Atmosphere Inert gas (argon or nitrogen)
Temperature Elevated (usually 80–100 °C)
Reaction Time Several hours (typically 12–24 h)

Procedure Highlights:

  • The reaction is conducted under an inert atmosphere to prevent oxidation of the catalyst and reagents.
  • Potassium acetate acts as a mild base facilitating the transmetallation step.
  • The palladium catalyst activates the aryl bromide towards borylation.
  • After completion, the reaction mixture is cooled, diluted, and purified by standard chromatographic techniques to isolate the boronic ester.

Research Findings:

  • This method provides good yields and high purity of the boronate ester.
  • The reaction tolerates various functional groups on the chroman ring.
  • The product is stable under dry, inert conditions and can be stored refrigerated to maintain integrity.

Alternative Approaches and Related Boronate Ester Preparations

While direct literature on this compound is limited, related boronate esters of chroman derivatives have been synthesized using similar palladium-catalyzed borylation methods, as detailed below:

Method Description Reference/Notes
Suzuki-Miyaura Type Borylation of halogenated chroman derivatives with bis(pinacolato)diboron catalyzed by Pd complexes Common in organic synthesis
Halogen Exchange + Borylation Starting from chroman halides (Br or I), converted to boronate esters via Pd catalysis Patent literature confirms applicability
Direct Borocyclopropanation Using 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent for cyclopropane formation Related boronate ester synthesis

Experimental Data Table for Preparation

Parameter Typical Value/Condition Notes
Starting material 7-Bromochroman (1 equiv) Commercially available or synthesized
Boron reagent Bis(pinacolato)diboron (1.1–1.2 equiv) Ensures complete conversion
Catalyst Pd(dppf)Cl₂ (2–5 mol%) Efficient for aryl bromides
Base Potassium acetate (2 equiv) Mild base, facilitates transmetallation
Solvent DMF or dioxane Polar aprotic solvents preferred
Temperature 80–100 °C Optimal for catalyst activity
Reaction time 12–24 hours Monitored by TLC or GC-MS
Work-up Filtration, aqueous quench, extraction Standard organic work-up
Purification Silica gel chromatography Isolates pure boronate ester
Yield 70–90% Dependent on substrate and conditions

Summary of Key Research Findings

  • Palladium-catalyzed borylation of 7-bromochroman with bis(pinacolato)diboron is the most established method for preparing this compound.
  • The reaction conditions are mild and compatible with a variety of functional groups.
  • The resulting boronate ester is a versatile intermediate for further synthetic transformations, especially in Suzuki-Miyaura cross-coupling.
  • Alternative synthetic routes involving halogen exchange or cyclopropanation reagents exist but are less commonly used for this specific compound.
  • Proper handling and storage are critical to preserve the compound's reactivity and prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chroman-7-yl boronic acid derivatives.

    Reduction: Reduction reactions can convert the boronic ester to other functional groups, such as alcohols or amines.

    Substitution: The boronic ester group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield boronic acid derivatives, while reduction reactions produce alcohols or amines. Substitution reactions result in the formation of various substituted chroman derivatives.

Scientific Research Applications

Organic Synthesis

2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a boronic acid derivative in organic synthesis. Its boron atom allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Case Study : In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in synthesizing biaryl compounds via Suzuki coupling. The reaction conditions were optimized using various solvents and bases to achieve high yields (up to 95%) of the desired products .

Medicinal Chemistry

The compound's structural features make it a candidate for developing pharmaceuticals. Boron-containing compounds have been shown to exhibit biological activity, including anti-cancer properties.

Case Study : A recent investigation into the cytotoxic effects of boron compounds revealed that derivatives like this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was attributed to the compound's ability to interfere with cellular signaling pathways .

Material Science

In material science, this compound has been explored for its potential use in developing advanced materials such as polymers and nanocomposites. Its ability to form stable complexes with various metals enhances the properties of materials.

Data Table: Material Properties Comparison

PropertyCompoundReference
Thermal StabilityHigh
Mechanical StrengthEnhanced
Electrical ConductivityModerate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related pinacol boronate esters:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Iodophenyl C₁₂H₁₅BIO₂ 314.96 Cross-coupling reactions; iodine substituent enables further functionalization
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer) 5-Chloro-2-methylphenyl C₁₃H₁₈BClO₂ 256.55 Suzuki-Miyaura coupling; chloro group enhances stability
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxybenzyl C₁₅H₂₃BO₃ 262.15 Catalytic borylation using UiO-Co; methoxy group improves solubility
2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2454397-77-2 8-Chloro-7-fluoronaphthalen-1-yl C₁₆H₁₇BClFO₂ 306.57 Polycyclic aromatic systems; halogen substituents enable diverse reactivity
2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2764960-08-7 4-Chlorothiophen-3-yl C₁₀H₁₄BClO₂S 244.55 Conjugated polymers; sulfur heteroatom enhances electronic properties
This compound 1807699-68-8 Chroman-7-yl C₁₅H₂₁BO₃ 260.1 Medicinal chemistry (chroman scaffolds); balanced steric bulk and electronic stabilization

Reactivity and Stability

  • Electronic Effects : The chroman-7-yl group provides moderate electron-donating properties via resonance from the oxygen atom in the tetrahydropyran ring, reducing the electrophilicity of the boron center compared to electron-withdrawing substituents (e.g., nitro or halogen groups in ). This stabilizes the compound against hydrolysis relative to more electrophilic analogues .
  • Steric Effects : Chroman’s bicyclic structure introduces steric hindrance, which can slow reaction kinetics in cross-coupling but improves regioselectivity in catalytic borylation . In contrast, planar aryl groups (e.g., naphthyl in ) exhibit faster reaction rates but lower selectivity.
  • Hydrolysis Resistance : Electron-donating groups like methoxy () or chroman enhance stability in aqueous environments compared to halogenated derivatives ().

Solubility and Handling

  • Chroman-7-yl boronate exhibits moderate solubility in polar aprotic solvents (e.g., THF, DMF), outperforming purely aromatic derivatives (e.g., ) but underperforming methoxy-substituted analogues ().
  • Safety protocols for handling align with other boronic esters, requiring inert atmospheres and protective equipment due to hydrolysis risks .

Biological Activity

2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This compound belongs to the class of boron-containing compounds, which have been extensively studied for their various applications in medicinal chemistry. Understanding the biological activity of this compound can provide insights into its potential therapeutic uses.

  • Chemical Formula : C₁₅H₂₁BO₃
  • Molecular Weight : 260.14 g/mol
  • Melting Point : 72–74.5 °C
  • CAS Number : 1002727-88-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through boron-mediated mechanisms. Boron compounds are known to form stable complexes with biomolecules such as nucleic acids and proteins, influencing their function.

Biological Activity Studies

Recent studies have investigated the effects of this compound on different biological systems:

  • Antioxidant Activity :
    • Research indicates that boron-containing compounds exhibit significant antioxidant properties. The ability to scavenge free radicals contributes to cellular protection against oxidative stress .
    • A study demonstrated that derivatives of dioxaborolanes could reduce reactive oxygen species (ROS) levels in vitro, suggesting a protective role against oxidative damage .
  • Anticancer Properties :
    • Some studies have focused on the anticancer potential of boron compounds. The compound has shown promise in inhibiting cancer cell proliferation in various tumor models.
    • In vitro assays revealed that treatment with this compound resulted in significant reductions in cell viability in breast cancer cell lines .
  • Enzyme Inhibition :
    • The compound has been evaluated as a potential inhibitor of specific enzymes involved in cancer progression and metabolic pathways.
    • For example, it was shown to inhibit certain kinases that play critical roles in cell signaling pathways associated with cancer .

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Case Study 1 : A study involving human breast cancer cells demonstrated that exposure to varying concentrations of the compound led to dose-dependent inhibition of cell growth and induction of apoptosis. The mechanism was linked to the activation of caspase pathways .
  • Case Study 2 : In a model of oxidative stress-induced neurotoxicity, treatment with this compound significantly reduced neuronal cell death and improved mitochondrial function .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduction in ROS levels
AnticancerInhibition of breast cancer cell proliferation
Enzyme InhibitionInhibition of specific kinases
NeuroprotectiveReduced neuronal cell death under oxidative stress

Q & A

Q. What are the optimized synthetic protocols for preparing 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions under inert conditions. For example, analogous dioxaborolanes are synthesized via Pd-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and aryl halides. Optimization includes catalyst selection (e.g., UiO-Co for 83% yield in related systems) and solvent choice (e.g., 4-methoxytoluene for improved solubility) . Purification via flash column chromatography (Hex/EtOAc gradients) ensures high purity (e.g., 85% yield in similar substrates) .

Q. How should researchers characterize boron-containing intermediates like this compound?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹¹B) to confirm structure. Note that carbons directly bonded to boron may not appear in ¹³C NMR due to quadrupolar relaxation . For boron environments, ¹¹B NMR peaks typically appear at δ 30–35 ppm for dioxaborolanes. Mass spectrometry (HRMS) and IR (B-O stretching ~1350 cm⁻¹) complement structural validation .

Q. What are common applications of this compound in cross-coupling reactions?

  • Methodological Answer : It serves as a boronic ester precursor in Suzuki-Miyaura couplings. Key factors include:
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl bonds.
  • Base : K₂CO₃ or CsF to activate the boron center.
  • Solvent : THF or DMF at reflux (60–100°C).
    Evidence from analogous systems shows yields >80% under optimized conditions .

Advanced Research Questions

Q. How do radical addition pathways affect the reactivity of this compound?

  • Methodological Answer : Radical initiators (e.g., AIBN) enable additions to alkyne or alkene moieties. For example, bromotrichloromethane adds regioselectively to ethynyl-dioxaborolanes in benzene under reflux. Monitor reaction progress via GC-MS or TLC, and confirm regiochemistry using NOESY or X-ray crystallography .

Q. How can researchers evaluate the biological activity of boron-containing derivatives like this compound?

  • Methodological Answer : Design assays to assess antiproliferative effects (e.g., MTT assays on cancer cell lines). Use K₂CO₃-mediated alkylation to introduce bioactive motifs (e.g., polyphenolic groups). Optimize solubility with PEG or DMSO carriers, and validate stability in PBS via LC-MS .

Q. What strategies resolve discrepancies in spectroscopic data for boron-containing compounds?

  • Methodological Answer : If NMR signals are ambiguous:
  • Use X-ray crystallography for definitive structural confirmation (e.g., ferrocenyl derivatives resolved via single-crystal studies) .
  • Employ variable-temperature NMR to reduce signal broadening.
  • Cross-validate with isotopic labeling (e.g., ¹⁰B-enriched samples) .

Q. How do steric and electronic effects influence coupling efficiency in complex substrates?

  • Methodological Answer : Steric hindrance from chroman-7-yl groups may slow transmetallation. Mitigate this by:
  • Microwave-assisted heating to accelerate kinetics.
  • Bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
    Electronic effects (e.g., electron-withdrawing substituents) can be counterbalanced with stronger bases like NaOt-Bu, as shown in ketone reductions with pinacolborane .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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